molecular formula C17H15NO2S B3130526 2-methoxy-N-phenylnaphthalene-1-sulfinamide CAS No. 343375-07-5

2-methoxy-N-phenylnaphthalene-1-sulfinamide

Cat. No.: B3130526
CAS No.: 343375-07-5
M. Wt: 297.4 g/mol
InChI Key: JJBYLLGZOQBFTF-UHFFFAOYSA-N
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Description

2-Methoxy-N-phenylnaphthalene-1-sulfinamide: is an organic compound with the molecular formula C17H15NO2S It is characterized by the presence of a naphthalene ring substituted with a methoxy group and a sulfinamide group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-N-phenylnaphthalene-1-sulfinamide typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene, which is functionalized to introduce the methoxy group at the 2-position.

    Sulfinamide Formation:

    Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-Methoxy-N-phenylnaphthalene-1-sulfinamide can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinamide group to a sulfenamide or even a thiol group under specific conditions.

    Substitution: The compound can participate in substitution reactions, where the methoxy or phenyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Sulfenamides and thiols.

    Substitution Products: Compounds with different functional groups replacing the methoxy or phenyl groups.

Scientific Research Applications

Chemistry: 2-Methoxy-N-phenylnaphthalene-1-sulfinamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology: In biological research, this compound may be used to study the interactions of sulfinamide-containing molecules with biological targets, such as enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-methoxy-N-phenylnaphthalene-1-sulfinamide involves its interaction with molecular targets, such as enzymes or receptors. The sulfinamide group can form specific interactions, including hydrogen bonds and van der Waals forces, with these targets, leading to modulation of their activity. The methoxy and phenyl groups contribute to the overall binding affinity and specificity of the compound.

Comparison with Similar Compounds

    2-Methoxy-N-phenylnaphthalene-1-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfinamide group.

    2-Methoxy-N-phenylnaphthalene-1-sulfenamide: Contains a sulfenamide group, differing in oxidation state.

    2-Methoxy-N-phenylnaphthalene-1-thiol: Features a thiol group instead of a sulfinamide group.

Uniqueness: 2-Methoxy-N-phenylnaphthalene-1-sulfinamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both methoxy and sulfinamide groups allows for versatile chemical transformations and interactions with biological targets.

Properties

IUPAC Name

2-methoxy-N-phenylnaphthalene-1-sulfinamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2S/c1-20-16-12-11-13-7-5-6-10-15(13)17(16)21(19)18-14-8-3-2-4-9-14/h2-12,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBYLLGZOQBFTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)S(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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